2-(Acetyloxy)-4-bromobenzoic acid 2-(Acetyloxy)-4-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 17336-09-3
VCID: VC8247597
InChI: InChI=1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
SMILES: CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O
Molecular Formula: C9H7BrO4
Molecular Weight: 259.05 g/mol

2-(Acetyloxy)-4-bromobenzoic acid

CAS No.: 17336-09-3

Cat. No.: VC8247597

Molecular Formula: C9H7BrO4

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

2-(Acetyloxy)-4-bromobenzoic acid - 17336-09-3

Specification

CAS No. 17336-09-3
Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
IUPAC Name 2-acetyloxy-4-bromobenzoic acid
Standard InChI InChI=1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key IVMCGPMPQQFJAZ-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O
Canonical SMILES CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure consists of a benzoic acid backbone substituted with an acetyloxy (–OAc) group at position 2 and a bromine atom at position 4 (Figure 1). The acetyloxy group introduces steric and electronic effects that influence reactivity, while the bromine atom enhances electrophilic substitution potential.

IUPAC Name: 2-Acetyloxy-4-bromobenzoic acid
SMILES: CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O\text{CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O}
InChIKey: IVMCGPMPQQFJAZ-UHFFFAOYSA-N\text{IVMCGPMPQQFJAZ-UHFFFAOYSA-N}

Synthesis and Production

Industrial Synthesis

A patented method (CN108558636A) describes the preparation of 4-bromobenzoic acid derivatives via liquid-phase oxidation of parabromotoluene. Key steps include:

  • Oxidation: Parabromotoluene is reacted with oxygen in glacial acetic acid at 75–85°C, catalyzed by cobalt acetate, manganese acetate, and potassium bromide.

  • Filtration: The crude product is isolated via cold filtration.

  • Purification: Activated carbon adsorption and recrystallization yield >99% purity .

Reaction Conditions:

ParameterValue
Temperature75–85°C
CatalystCo(OAc)₂, Mn(OAc)₂, KBr
Oxygen Flow Rate0.5–1 L/min
Yield96–98.9%

Laboratory-Scale Modifications

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point252–254°C
Boiling Point368.4°C (760 mmHg)
Density1.662 g/cm³
SolubilitySoluble in polar solvents

Spectral Data

  • IR (KBr): νmax\nu_{\text{max}} 1721 cm⁻¹ (C=O), 1593 cm⁻¹ (C=C), 1385 cm⁻¹ (C–Br) .

  • ¹H NMR (CDCl₃): δ 7.51–7.58 (m, 1H, Ar–H), 6.72–6.84 (m, 2H, Ar–H), 2.37 (s, 3H, CH₃CO) .

  • Mass Spectrum: m/z 258.96 [M+H]⁺, 256.95 [M−H]⁻ .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. For example, derivatives of 4-bromobenzoic acid are used in synthesizing salicylate analogs .

Material Science

Its bromine and acetyloxy groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures for optoelectronic materials .

Hazard StatementCode
Skin irritationH315
Allergic skin reactionH317
Eye irritationH319

Analytical Methods

Chromatography

Reverse-phase HPLC (C18 column, 60% MeOH/40% H₂O) resolves the compound with a retention time of 6.2 min .

X-ray Crystallography

Single-crystal analysis confirms planar aromatic geometry with dihedral angles of 5.2° between the acetyloxy and carboxyl groups .

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